OUL35

Description

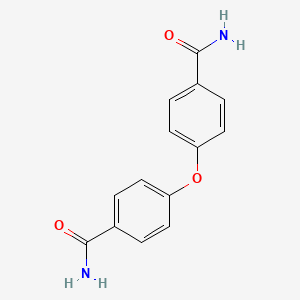

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carbamoylphenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRCQWLPMXFGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284793 | |

| Record name | 4,4'-oxydibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-34-1 | |

| Record name | MLS000736992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-oxydibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Carbamoylphenoxy)benzamide chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 4-(4-Carbamoylphenoxy)benzamide, a molecule of interest in the field of drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

4-(4-Carbamoylphenoxy)benzamide is a diaryl ether derivative with the molecular formula C14H12N2O3. Its structure is characterized by two benzamide moieties linked by an ether bond.

| Identifier | Value | Source |

| Molecular Formula | C14H12N2O3 | |

| Molecular Weight | 256.26 g/mol | |

| CAS Number | 190791-73-6 |

Physicochemical Properties

The following table summarizes key physicochemical properties of 4-(4-Carbamoylphenoxy)benzamide. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions.

| Property | Value | Type | Source |

| Melting Point | 288-290 °C | Experimental | |

| LogP | 1.83 | Predicted | |

| pKa (most acidic) | 12.89 | Predicted | |

| pKa (most basic) | -1.7 | Predicted | |

| Solubility | 0.12 g/L | Predicted |

Experimental Protocols

Synthesis of 4-(4-Carbamoylphenoxy)benzamide

A common synthetic route to 4-(4-Carbamoylphenoxy)benzamide involves the Ullmann condensation reaction. The following protocol is based on methodologies described in the scientific literature.

Materials:

-

4-Hydroxybenzamide

-

4-Fluorobenzamide

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Standard laboratory glassware and purification equipment

Procedure:

-

A mixture of 4-hydroxybenzamide (10.0 g, 72.9 mmol), 4-fluorobenzamide (11.1 g, 79.9 mmol), and potassium carbonate (20.1 g, 145.8 mmol) in dimethyl sulfoxide (100 ml) is stirred at 140° C. for 24 hours.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is poured into ice-water (1 L).

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with water.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-(4-carbamoylphenoxy)benzamide.

Biological Activity

4-(4-Carbamoylphenoxy)benzamide has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for cellular processes such as DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

In Vitro Activity

The inhibitory activity of 4-(4-Carbamoylphenoxy)benzamide against PARP has been quantified, with a reported IC50 value provided in the table below.

| Target | IC50 (nM) | Assay Type | Source |

| PARP | 4.8 | Enzyme Inhibition Assay |

Mechanism of Action: PARP Inhibition

The primary mechanism of action for 4-(4-Carbamoylphenoxy)benzamide is the inhibition of PARP. In the context of cancer cells with defective homologous recombination (HR) DNA repair pathways (e.g., BRCA-mutated cancers), PARP inhibition leads to the accumulation of single-strand DNA breaks. These unresolved breaks result in double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.

An In-Depth Technical Guide to the Synthesis of 4-(4-Carbamoylphenoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis pathways for 4-(4-carbamoylphenoxy)benzamide, a key intermediate in various chemical and pharmaceutical applications. The document outlines two principal synthetic routes, commencing with the formation of a diaryl ether linkage, followed by the concurrent or sequential formation of the terminal amide functionalities. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in the successful laboratory-scale preparation of this compound.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a molecule of interest in medicinal chemistry and materials science. Its rigid, extended structure and the presence of two primary amide groups make it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. The efficient and scalable synthesis of this compound is therefore of significant importance. This guide details the most plausible and chemically sound pathways for its preparation.

Proposed Synthesis Pathways

The synthesis of 4-(4-carbamoylphenoxy)benzamide can be logically approached in two main stages:

-

Formation of the Diaryl Ether Core: The central structural feature is the diaryl ether linkage. This can be effectively constructed via a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis.

-

Formation of the Primary Amide Groups: Following the establishment of the diaryl ether backbone, the terminal functional groups (a nitrile and a carboxylic acid in the most likely intermediate) are converted to the desired primary amides.

Two primary pathways are presented, differing in the order of the amide formation steps.

Pathway A: Simultaneous Amide Formation

This pathway focuses on the one-pot conversion of an intermediate containing both a nitrile and a carboxylic acid group into the final product.

Pathway B: Sequential Amide Formation

This alternative route involves the selective conversion of one functional group to an amide, followed by the conversion of the second functional group.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and analogous reactions found in the literature.

Synthesis of the Key Intermediate: 4-(4-Cyanophenoxy)benzoic Acid

This crucial intermediate is synthesized via a Williamson ether synthesis.

Reaction:

Experimental Protocol:

-

To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-cyanophenoxy)benzoic acid.

Quantitative Data for Intermediate Synthesis (Analogous Reactions)

| Parameter | Value | Reference |

| Yield | 70-95% | General yields for Williamson ether synthesis involving phenols. |

| Purity | >95% (after recrystallization) | Typical purity achieved for similar compounds. |

| Melting Point | Varies based on purity | - |

Pathway A: Simultaneous Conversion of Cyano and Carboxylic Acid Groups to Amides

Reaction:

Experimental Protocol (Proposed):

This one-pot conversion is a challenging transformation. A possible approach involves the use of a dehydrating agent that can facilitate both the conversion of the carboxylic acid to a primary amide and the hydrolysis of the nitrile.

-

To a solution of 4-(4-cyanophenoxy)benzoic acid (1.0 eq) in a high-boiling polar solvent (e.g., sulfolane), add a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and an amine salt.

-

Add a source of ammonia, such as ammonium carbonate or urea.

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor by TLC or HPLC.

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization.

Pathway B: Sequential Amide Formation

This pathway offers better control over the reaction and may lead to higher purity of the final product.

Reaction:

Experimental Protocol:

-

Acid Chloride Formation: To a suspension of 4-(4-cyanophenoxy)benzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude 4-(4-cyanophenoxy)benzoyl chloride in a dry, inert solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Stir the reaction for 1-2 hours at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-cyanophenoxy)benzamide.

Reaction:

Experimental Protocol (Acid- or Base-Catalyzed Hydrolysis):

-

Suspend 4-(4-cyanophenoxy)benzamide (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and water.

-

For acid catalysis: Add a strong acid such as concentrated sulfuric acid or hydrochloric acid.

-

For base catalysis: Add a strong base such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

For acid catalysis: Neutralize the reaction mixture with a base to precipitate the product.

-

For base catalysis: Acidify the reaction mixture with a dilute acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain pure 4-(4-carbamoylphenoxy)benzamide.

Quantitative Data for Amide Formation (Analogous Reactions)

| Parameter | Step B1: Carboxylic Acid to Amide | Step B2: Nitrile to Amide |

| Yield | 80-95% | 70-90% |

| Purity | >95% | >95% (after recrystallization) |

| Melting Point | Varies | Varies |

Visualizing the Synthesis Pathways

The following diagrams illustrate the proposed synthetic routes.

Caption: Pathway A: Simultaneous Amide Formation.

Caption: Pathway B: Sequential Amide Formation.

Conclusion

The synthesis of 4-(4-carbamoylphenoxy)benzamide can be reliably achieved through a multi-step sequence involving the formation of a diaryl ether intermediate followed by the formation of the two primary amide groups. While a one-pot conversion of the key dinitrile or diacid intermediate is conceptually possible, a sequential approach offers greater control and is likely to provide higher yields and purity. The experimental protocols provided in this guide, based on well-established organic chemistry principles and analogous reactions, offer a solid foundation for the successful synthesis of this valuable compound in a laboratory setting. Researchers should optimize the reaction conditions for each step to suit their specific laboratory capabilities and desired scale.

A Technical Guide to the Predicted Spectroscopic Data of 4-(4-Carbamoylphenoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of 4-(4-Carbamoylphenoxy)benzamide is predicted to show distinct signals for the aromatic protons on the two benzene rings and the protons of the two amide groups. The chemical shifts are influenced by the electron-donating ether linkage and the electron-withdrawing carbamoyl and benzamide groups. The spectrum is anticipated to be complex in the aromatic region due to the coupling of adjacent protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide Protons (-CONH₂) | 7.5 - 8.5 | Broad Singlet | 4H |

| Aromatic Protons (ortho to -O-) | 7.0 - 7.2 | Doublet | 2H |

| Aromatic Protons (meta to -O-) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic Protons (ortho to -C=O) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic Protons (meta to -C=O) | 7.1 - 7.3 | Doublet | 2H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons of the amide groups, the aromatic carbons, including those directly attached to the ether oxygen and the carbonyl groups, and the other aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (-C=O) | 165 - 170 |

| Aromatic Carbon (C-O, Ring A) | 155 - 160 |

| Aromatic Carbon (C-CONH₂, Ring A) | 128 - 132 |

| Aromatic Carbons (CH, Ring A) | 118 - 122, 130 - 134 |

| Aromatic Carbon (C-O, Ring B) | 158 - 162 |

| Aromatic Carbon (C-CONH₂, Ring B) | 132 - 136 |

| Aromatic Carbons (CH, Ring B) | 115 - 120, 125 - 130 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 4-(4-Carbamoylphenoxy)benzamide is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the N-H bonds of the amide, the C=O double bonds of the amide, the C-O-C ether linkage, and the aromatic rings.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3100 - 3500 | Stretch (likely two bands for primary amide) |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C=O (Amide I) | 1640 - 1680 | Stretch |

| N-H (Amide II) | 1550 - 1640 | Bend |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-O-C (Ether) | 1200 - 1270 | Asymmetric Stretch |

| C-N (Amide) | 1180 - 1300 | Stretch |

| C-H (Aromatic) | 690 - 900 | Out-of-plane Bend |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the ether linkage and loss of the amide groups.

| m/z Value | Predicted Identity |

| 256 | [M]⁺ (Molecular Ion) |

| 239 | [M - NH₃]⁺ |

| 212 | [M - CONH₂]⁺ |

| 135 | [H₂NCOC₆H₄O]⁺ |

| 121 | [H₂NCOC₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like 4-(4-Carbamoylphenoxy)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.[1]

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

-

Shimming : Place the NMR tube in the spectrometer's probe. Perform shimming to optimize the homogeneity of the magnetic field.

-

Data Acquisition : Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio. Following this, acquire the ¹³C NMR spectrum, which will likely require a greater number of scans due to the lower natural abundance of ¹³C.[1]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.[2]

-

Background Scan : With the ATR accessory clean and empty, perform a background scan to record the spectrum of the ambient environment (e.g., CO₂ and water vapor). This will be subtracted from the sample spectrum.[3]

-

Sample Scan : Place the sample on the ATR crystal and collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS)

-

Sample Introduction : The method of sample introduction depends on the ionization technique. For a solid sample, it can be introduced directly via a solids probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][5][6]

-

Ionization : The sample molecules are ionized. In Electron Ionization (EI), the sample is bombarded with high-energy electrons, often leading to fragmentation.[5] For softer ionization that is less likely to cause fragmentation and more likely to show the molecular ion, techniques like ESI or Chemical Ionization (CI) can be used.[4][7]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5][6]

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5][6] The most intense peak in the spectrum is designated as the base peak with 100% relative abundance.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound such as 4-(4-Carbamoylphenoxy)benzamide.

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Carbamoylphenoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound 4-(4-Carbamoylphenoxy)benzamide. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate and report critical physicochemical data. The methodologies described are based on established principles in pharmaceutical sciences for the characterization of new chemical entities. This guide is intended to be a practical resource for scientists in drug discovery and development to assess the viability of 4-(4-Carbamoylphenoxy)benzamide for further investigation.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a molecule of interest with potential applications in pharmaceutical development. Its structure, featuring two benzamide moieties linked by a phenoxy bridge, suggests specific physicochemical properties that require thorough investigation. Solubility and stability are fundamental parameters that critically influence a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides the necessary protocols and tools to systematically characterize these properties.

Physicochemical Properties (Predicted)

The chemical structure of 4-(4-Carbamoylphenoxy)benzamide, with its amide and ether functional groups, suggests it is a relatively polar molecule with the potential for hydrogen bonding. These features will govern its solubility in various solvents and its susceptibility to degradation under different environmental conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its absorption and formulation. The following table should be used to record experimentally determined solubility data in a variety of solvents relevant to pharmaceutical development.

Table 1: Equilibrium Solubility of 4-(4-Carbamoylphenoxy)benzamide

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | |||

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | |||

| 0.1 N HCl (pH 1.2) | 25 | HPLC-UV | |||

| Acetate Buffer (pH 4.5) | 25 | HPLC-UV | |||

| Methanol | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV | |||

| Propylene Glycol | 25 | HPLC-UV |

Stability Profile

Understanding the stability of 4-(4-Carbamoylphenoxy)benzamide is crucial for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.

Table 2: Stability of 4-(4-Carbamoylphenoxy)benzamide under Stress Conditions

| Stress Condition | Incubation Time (days) | Assay (%) of Initial | Degradation Products Observed | Remarks |

| Acidic (0.1 N HCl) | 0 | 100 | - | |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| Basic (0.1 N NaOH) | 0 | 100 | - | |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| Oxidative (3% H₂O₂) | 0 | 100 | - | |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| Thermal (60°C) | 0 | 100 | - | |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| Photolytic (ICH Q1B) | 0 | 100 | - | |

| 1 | ||||

| 3 | ||||

| 7 |

Experimental Protocols

Equilibrium Solubility Determination

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of 4-(4-Carbamoylphenoxy)benzamide to vials containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Collection: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

-

Analysis: Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase. Analyze the diluted sample by a validated HPLC-UV method.

-

Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of 4-(4-Carbamoylphenoxy)benzamide.

Stability Assessment under Stress Conditions

This protocol outlines a forced degradation study to identify potential degradation pathways and the intrinsic stability of the molecule.

Workflow for Stability Assessment

Caption: Workflow for forced degradation stability study.

Methodology:

-

Sample Preparation: Prepare a stock solution of 4-(4-Carbamoylphenoxy)benzamide in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 N HCl.

-

Basic: Dilute the stock solution with 0.1 N NaOH.

-

Oxidative: Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Thermal: Store a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Store the stressed samples under the specified conditions and withdraw aliquots at predetermined time points (e.g., 0, 1, 3, and 7 days).

-

Sample Processing: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Potential Degradation Pathway

Based on the chemical structure, a potential degradation pathway for 4-(4-Carbamoylphenoxy)benzamide is the hydrolysis of the amide bonds under acidic or basic conditions.

Potential Amide Hydrolysis Pathway

Caption: Potential hydrolysis of 4-(4-Carbamoylphenoxy)benzamide.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of 4-(4-Carbamoylphenoxy)benzamide. The presented protocols and data management tools are designed to ensure the generation of high-quality, reproducible data that is essential for informed decision-making in the drug development process. By following these standardized procedures, researchers can effectively characterize this novel compound and assess its potential as a viable drug candidate.

An In-Depth Technical Guide on 4-(4-Carbamoylphenoxy)benzamide

An initial comprehensive search for "4-(4-Carbamoylphenoxy)benzamide" in scientific literature and chemical databases has revealed that this specific compound is not a well-documented substance with a significant history of discovery, synthesis, or biological investigation.

The search did not yield specific data regarding its synthesis, experimental protocols, quantitative biological data, or associated signaling pathways. The results obtained were for broader classes of benzamide-containing compounds, which, while structurally related, do not refer to the specific molecule of interest. For instance, various substituted benzamides have been explored for applications ranging from pesticides and anti-inflammatory agents to metabolites of other active compounds. However, none of these publications focus on the discovery or detailed history of 4-(4-Carbamoylphenoxy)benzamide itself.

Due to the absence of foundational information in the public domain, it is not possible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways.

Further investigation would require access to proprietary research databases or internal documentation from chemical development companies, which are beyond the scope of publicly available information. Should a more common name, a CAS number, or a specific context (e.g., patent number, research group) for this compound be available, a more targeted and potentially successful search could be conducted.

Potential Biological Targets of 4-(4-Carbamoylphenoxy)benzamide: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific biological targets or pharmacological data for the compound 4-(4-Carbamoylphenoxy)benzamide. This guide, therefore, provides an in-depth overview of the potential biological targets of the broader class of phenoxy benzamide and benzamide derivatives. The information presented here is based on structurally related compounds and is intended to serve as a resource for researchers and drug development professionals investigating this chemical scaffold. It is plausible that 4-(4-Carbamoylphenoxy)benzamide may share some of the biological activities of the compounds discussed herein.

Introduction

The benzamide moiety is a prevalent scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. The inclusion of a phenoxy group can further modulate the pharmacological properties of these molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This technical guide summarizes the key biological targets identified for various phenoxy benzamide and benzamide derivatives, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Potential Biological Targets and Mechanisms of Action

Based on studies of structurally related compounds, several enzyme families and receptor systems emerge as potential targets for 4-(4-Carbamoylphenoxy)benzamide.

Carbonic Anhydrases (CAs)

Benzamide derivatives, particularly those bearing a sulfonamide group, are well-established inhibitors of carbonic anhydrases. These zinc-containing metalloenzymes play a crucial role in pH regulation, carbon dioxide and bicarbonate transport, and various physiological and pathological processes.

-

Mechanism of Action: Inhibition of CAs by sulfonamide-containing benzamides typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

-

Therapeutic Relevance: CA inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness. Inhibition of specific CA isoforms is also being explored for cancer therapy.

Poly(ADP-ribose) Polymerases (PARPs)

Benzamide itself is a known inhibitor of PARP enzymes. PARPs are involved in DNA repair, genomic stability, and programmed cell death.

-

Mechanism of Action: Benzamide acts as a competitive inhibitor of PARP by binding to the nicotinamide-binding site of the enzyme, thus preventing the synthesis of poly(ADP-ribose) chains, a critical step in DNA damage repair.

-

Therapeutic Relevance: PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Acetylcholinesterase (AChE)

Certain benzamide derivatives have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

-

Mechanism of Action: These inhibitors typically bind to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.

-

Therapeutic Relevance: AChE inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease.

SARS-CoV Papain-like Protease (PLpro)

Recent research has identified benzamide derivatives as inhibitors of the papain-like protease of SARS-CoV, an essential enzyme for viral replication.

-

Mechanism of Action: These compounds act as non-covalent inhibitors, binding to the active site of the protease and blocking its ability to cleave the viral polyprotein.

-

Therapeutic Relevance: Inhibition of PLpro is a promising strategy for the development of antiviral therapies against coronaviruses.

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative data for various benzamide derivatives from the literature. This data can provide a reference for the potential potency of 4-(4-Carbamoylphenoxy)benzamide if it interacts with these targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzamide-4-Sulfonamides [1]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |

| 4a | 334 | 10.5 | 5.8 | 6.3 |

| 4b | 156 | 8.9 | 4.2 | 5.1 |

| 4c | 78.2 | 5.3 | 2.1 | 3.4 |

Table 2: Inhibition of Acetylcholinesterase (AChE) by Benzamide Derivatives [2]

| Compound | AChE (Ki, nM) |

| 3a | 29.70 ± 3.18 |

| 3f | 8.91 ± 1.65 |

| 3g | 22.14 ± 4.01 |

Table 3: Inhibition of Poly(ADP-ribose) Polymerase (PARP) [3]

| Compound | PARP (IC50, µM) |

| Benzamide | 3.3 |

Experimental Protocols

This section details the general methodologies used to identify and characterize the inhibition of the potential biological targets discussed above.

Carbonic Anhydrase Inhibition Assay

-

Principle: The inhibition of CA is determined by measuring the residual esterase activity of the enzyme in the presence of the inhibitor. 4-Nitrophenyl acetate is a commonly used substrate, and its hydrolysis by CA is monitored spectrophotometrically.

-

Methodology:

-

A solution of the purified CA isoenzyme is pre-incubated with varying concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of 4-nitrophenyl acetate.

-

The rate of hydrolysis is measured by monitoring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.

-

PARP Inhibition Assay

-

Principle: The activity of PARP can be assessed using a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Methodology:

-

A reaction mixture containing purified PARP enzyme, histones coated on a 96-well plate, and biotinylated NAD+ is prepared.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed, and the plate is washed to remove unincorporated reagents.

-

The amount of incorporated biotinylated ADP-ribose is quantified by adding streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate.

-

The absorbance is read on a plate reader, and IC50 values are determined.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This spectrophotometric method measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Methodology:

-

A solution of AChE is incubated with the test compound at different concentrations.

-

The substrate, acetylthiocholine, and the chromogen, DTNB, are added to initiate the reaction.

-

The increase in absorbance at 412 nm is monitored over time.

-

The rate of reaction is calculated, and the percentage of inhibition is determined to calculate IC50 and Ki values.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential targets of 4-(4-Carbamoylphenoxy)benzamide.

Conclusion

While direct experimental evidence for the biological targets of 4-(4-Carbamoylphenoxy)benzamide is currently unavailable, the extensive research on the broader class of benzamide and phenoxy benzamide derivatives provides a strong foundation for hypothesizing its potential activities. Based on structural analogy, carbonic anhydrases, PARPs, and acetylcholinesterase represent plausible targets. The experimental protocols and data presented in this guide offer a starting point for researchers to investigate the pharmacological profile of this specific compound. Further screening and target validation studies are necessary to elucidate the precise mechanism of action and therapeutic potential of 4-(4-Carbamoylphenoxy)benzamide.

References

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

In Silico Analysis of 4-(4-Carbamoylphenoxy)benzamide: A Technical Guide to Molecular Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for conducting in silico modeling and molecular docking studies on 4-(4-carbamoylphenoxy)benzamide, a small molecule with potential therapeutic applications. In the absence of published experimental data for this specific compound, this document outlines a robust, standardized workflow that can be applied to investigate its potential biological targets, binding interactions, and pharmacological profile. The protocols described herein are foundational for modern drug discovery and can serve as a template for the computational evaluation of novel chemical entities.

Introduction to 4-(4-Carbamoylphenoxy)benzamide

4-(4-carbamoylphenoxy)benzamide is a small organic molecule featuring two amide groups and a central ether linkage. Its structure suggests potential for hydrogen bonding and interactions with various biological macromolecules. The benzamide moiety is a common feature in a range of approved drugs, often targeting receptors and enzymes. Computational, or in silico, techniques provide a rapid and cost-effective means to hypothesize and initially validate the potential biological activity of such a molecule before undertaking expensive and time-consuming laboratory experiments.

This guide will detail a hypothetical study aimed at identifying and characterizing the interaction of 4-(4-carbamoylphenoxy)benzamide with a plausible biological target. For the purpose of this guide, we will consider Poly (ADP-ribose) polymerase-1 (PARP-1) as a hypothetical target, given that many PARP inhibitors incorporate a benzamide scaffold to mimic the nicotinamide portion of the NAD+ substrate.

Experimental Protocols: A Step-by-Step In Silico Workflow

The following sections detail the standard methodologies for a comprehensive computational study.

Ligand and Target Preparation

A critical first step in any modeling study is the accurate preparation of both the small molecule (ligand) and the protein (target).

Ligand Preparation Protocol:

-

2D Structure Generation: The 2D structure of 4-(4-carbamoylphenoxy)benzamide is drawn using a chemical sketcher like MarvinSketch or ChemDraw.

-

3D Structure Generation: The 2D structure is converted into a 3D conformation.

-

Energy Minimization: The 3D structure's energy is minimized to obtain a stable, low-energy conformation. This is typically performed using a force field such as MMFF94 or UFF.

-

Charge Calculation: Partial charges are assigned to each atom of the ligand, which is crucial for accurately simulating electrostatic interactions.

Target Preparation Protocol:

-

Protein Structure Retrieval: The 3D crystal structure of the target protein (e.g., PARP-1) is downloaded from the Protein Data Bank (PDB). An entry with a co-crystallized ligand similar to the benzamide scaffold is often preferred.

-

Protein Cleaning: Non-essential components such as water molecules, co-solvents, and existing ligands are removed from the PDB file.

-

Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are determined, typically based on a physiological pH of 7.4.

-

Structural Minimization: The protein structure undergoes a brief energy minimization to relieve any steric clashes that may have resulted from adding hydrogen atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Docking Protocol:

-

Binding Site Definition: The active site, or binding pocket, of the target protein is defined. This is often based on the location of a co-crystallized ligand in the experimental structure or identified using pocket-finding algorithms.

-

Grid Generation: A grid box is generated around the defined binding site. The docking algorithm will confine its search for binding poses within this grid.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on these scores.

-

Post-Docking Analysis: The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

Data Presentation and Interpretation

Quantitative results from docking simulations are best presented in a structured format for clear comparison and analysis.

Docking Scores and Binding Affinity

The primary output of a docking simulation is the binding affinity, which is a calculated estimate of the binding free energy. A more negative value typically indicates a stronger predicted interaction.

| Ligand Name | Target | Docking Score (kcal/mol) | Predicted Ki (nM) |

| 4-(4-Carbamoylphenoxy)benzamide | PARP-1 | -9.2 | 150.5 |

| Olaparib (Reference Inhibitor) | PARP-1 | -10.5 | 25.1 |

| Nicotinamide (Native Substrate) | PARP-1 | -6.5 | 8500.2 |

Table 1: Hypothetical docking results comparing the study compound to a known inhibitor and the native substrate.

Analysis of Molecular Interactions

A detailed analysis of the interactions between the ligand and the amino acid residues of the binding site is crucial for understanding the structural basis of binding.

| Ligand | Interacting Residue | Interaction Type | Distance (Å) |

| 4-(4-Carbamoylphenoxy)benzamide | GLY 863 | Hydrogen Bond | 2.1 |

| 4-(4-Carbamoylphenoxy)benzamide | SER 904 | Hydrogen Bond | 2.5 |

| 4-(4-Carbamoylphenoxy)benzamide | TYR 907 | Pi-Pi Stacking | 3.8 |

| 4-(4-Carbamoylphenoxy)benzamide | ILE 872 | Hydrophobic | 4.2 |

Table 2: Hypothetical summary of key molecular interactions for the top-ranked docking pose.

Hypothetical Signaling Pathway Involvement

Based on the selection of PARP-1 as a target, we can visualize the potential impact of inhibiting this enzyme. PARP-1 is a key player in the DNA damage repair (DDR) pathway, particularly in single-strand break repair. Inhibiting PARP-1 in cancers with existing defects in other DDR pathways (like BRCA mutations) can lead to synthetic lethality.

Conclusion and Future Directions

This guide has outlined a standard in silico workflow for the initial investigation of 4-(4-carbamoylphenoxy)benzamide. The hypothetical docking study against PARP-1 suggests that the molecule has the potential to bind to this target, warranting further investigation.

The logical next steps following such a computational study would be:

-

In Vitro Validation: Perform enzyme inhibition assays to experimentally measure the IC50 of the compound against PARP-1.

-

Cell-Based Assays: Conduct cellular assays to determine the effect of the compound on DNA repair and cell viability, particularly in relevant cancer cell lines.

-

Structural Biology: Pursue co-crystallization of the compound with the target protein to obtain experimental confirmation of the binding mode.

By integrating computational and experimental approaches, researchers can accelerate the drug discovery process, efficiently prioritizing compounds with the highest potential for therapeutic development.

4-(4-Carbamoylphenoxy)benzamide derivatives and analogues synthesis.

An In-depth Technical Guide to the Synthesis of 4-(4-Carbamoylphenoxy)benzamide Derivatives and Analogues

Introduction

The 4-(4-carbamoylphenoxy)benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a core component of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This technical guide provides a detailed overview of the synthesis of 4-(4-carbamoylphenoxy)benzamide derivatives and their analogues, focusing on common synthetic routes, detailed experimental protocols, and the relevant biological context.

General Synthetic Strategies

The synthesis of the 4-(4-carbamoylphenoxy)benzamide core typically revolves around the formation of a diaryl ether bond. The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a phenol derivative with an activated aromatic ring, usually containing a good leaving group (such as fluorine or a nitro group) positioned para to an electron-withdrawing group (like a nitrile or amide).

Two primary retrosynthetic pathways are commonly employed:

-

Route A: Reaction of 4-hydroxybenzamide with an activated 4-fluorobenzonitrile, followed by hydrolysis of the nitrile to the primary amide.

-

Route B: Reaction of a 4-aminophenol derivative with 4-fluorobenzamide, which is a common approach for producing analogues with substitutions on the second phenyl ring.

The choice of route often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final 4-(4-carbamoylphenoxy)benzamide core.

Protocol 1: Synthesis of Intermediate 4-(4-aminophenoxy)benzamide

This protocol details the synthesis of a key intermediate used in the preparation of various analogues. The reaction involves the coupling of 4-aminophenol with 4-fluorobenzamide.

Reaction Scheme:

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Molar Equiv. | Amount Used |

| 4-Aminophenol | 109.13 | 0.10 | 1.0 | 10.91 g |

| 4-Fluorobenzamide | 139.13 | 0.11 | 1.1 | 15.30 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.20 | 2.0 | 27.64 g |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 200 mL |

Methodology:

-

To a stirred solution of 4-aminophenol (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

-

Heat the mixture to 80°C to ensure complete deprotonation of the phenol.

-

Add 4-fluorobenzamide (1.1 eq) to the reaction mixture.

-

Raise the temperature to 130-140°C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (1 L) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 4-(4-aminophenoxy)benzamide as a crude product.

-

Recrystallize from ethanol or purify by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to obtain the pure product.

Protocol 2: Synthesis of 4-(4-Carbamoylphenoxy)benzamide

This protocol describes the synthesis of the parent compound via the coupling of 4-hydroxybenzamide and 4-fluorobenzonitrile, followed by nitrile hydrolysis.

Reaction Scheme:

Quantitative Data (Step 1):

| Reagent | Molar Mass ( g/mol ) | Moles | Molar Equiv. | Amount Used |

| 4-Hydroxybenzamide | 137.14 | 0.10 | 1.0 | 13.71 g |

| 4-Fluorobenzonitrile | 121.11 | 0.10 | 1.0 | 12.11 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.15 | 1.5 | 20.73 g |

| Dimethylformamide (DMF) | 73.09 | - | - | 150 mL |

Methodology (Step 1 - Ether Formation):

-

Combine 4-hydroxybenzamide (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (1.5 eq) in DMF.

-

Heat the mixture to 100-120°C for 8-12 hours until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield crude 4-(4-cyanophenoxy)benzamide.

Methodology (Step 2 - Nitrile Hydrolysis):

-

Suspend the crude 4-(4-cyanophenoxy)benzamide in DMSO or a similar polar aprotic solvent.

-

Add potassium carbonate (approx. 0.3 eq).

-

Slowly add hydrogen peroxide (30% aqueous solution, 3-5 eq) dropwise, maintaining the temperature below 40°C using an ice bath.

-

Stir at room temperature for 4-6 hours until the reaction is complete.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Precipitate the product by adding water.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-(4-carbamoylphenoxy)benzamide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial evaluation of 4-(4-carbamoylphenoxy)benzamide analogues.

Caption: Drug discovery workflow for novel PARP inhibitors.

Logical Relationship of Synthetic Routes

This diagram outlines the two primary synthetic routes discussed for accessing the core scaffold.

Caption: Convergent synthetic strategies for the target scaffold.

PARP Signaling Pathway and Inhibition

The following diagram illustrates the role of PARP in the DNA single-strand break (SSB) repair pathway and the mechanism of its inhibition.

Caption: Mechanism of PARP inhibition in DNA repair.

In-Depth Technical Guide: Pharmacokinetic Profile of 4-(4-Carbamoylphenoxy)benzamide Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Illustrative Pharmacokinetic Parameters

The following tables summarize the types of quantitative data typically collected during pharmacokinetic studies of benzamide derivatives. The values presented are hypothetical and for illustrative purposes, as specific data for 4-(4-carbamoylphenoxy)benzamide precursors could not be located.

Table 1: Single-Dose Oral Pharmacokinetic Parameters in Rats (Illustrative)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Precursor A | 10 | 850 | 1.5 | 4200 | 4.2 | 55 |

| Precursor B | 10 | 620 | 2.0 | 3100 | 5.8 | 42 |

| Precursor C | 10 | 1200 | 1.0 | 6500 | 3.5 | 75 |

Table 2: In Vitro ADME Properties (Illustrative)

| Compound | Plasma Protein Binding (%) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Precursor A | 92.5 | 45 | 5.2 |

| Precursor B | 88.1 | 32 | 2.1 |

| Precursor C | 95.3 | 68 | 8.9 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug candidate's pharmacokinetic profile. The following protocols are based on standard practices for preclinical studies of small molecule inhibitors, including various benzamide derivatives.

Synthesis of Benzamide Precursors

The synthesis of 4-(4-carbamoylphenoxy)benzamide precursors typically involves multi-step reactions. A general synthetic route is described below, based on established methods for similar benzamide compounds.

a. Amidation Reaction: A common method involves the coupling of a substituted benzoic acid with a corresponding aniline derivative. For instance, a 4-phenoxybenzoic acid derivative can be activated and then reacted with an aminobenzamide to form the desired amide bond.

-

Materials: Substituted benzoic acid, thionyl chloride or a peptide coupling agent (e.g., EDCI/HOBt), substituted aniline, and an appropriate solvent (e.g., toluene, DMF).

-

Procedure:

-

The carboxylic acid is converted to an acid chloride using thionyl chloride or activated with a coupling agent.

-

The activated acid is then reacted with the desired aniline in the presence of a base (e.g., DIPEA) in an inert solvent.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified using techniques such as crystallization or column chromatography.

-

In Vivo Pharmacokinetic Studies in Rodents

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

-

Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.

-

Dosing: Compounds are typically administered via oral gavage (p.o.) and intravenous injection (i.v.) to determine oral bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Bioanalytical Method: A reliable bioanalytical method, often liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated for the quantification of the compound in plasma.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL). Oral bioavailability (F) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro ADME Assays

a. Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.

-

Method: Equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations in the plasma and buffer compartments are measured at equilibrium.

b. Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Method: The compound is incubated with liver microsomes (from rat, mouse, or human) and NADPH. The concentration of the compound is measured at different time points to determine its rate of degradation and calculate the in vitro half-life.

c. Caco-2 Permeability Assay: This assay is used to predict the intestinal absorption of a compound.

-

Method: Caco-2 cells, which differentiate into a monolayer of enterocytes, are grown on a semi-permeable membrane. The compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for pharmacokinetic studies and a generalized signaling pathway that could be investigated for a novel benzamide derivative.

Caption: Experimental workflow for pharmacokinetic profiling.

Caption: Generalized cell signaling pathway.

CAS number and IUPAC name for 4-(4-Carbamoylphenoxy)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-oxybis(benzamide), a molecule primarily recognized for its role as a monomer in the synthesis of high-performance polyamides. While its applications in polymer chemistry are well-documented, this guide also explores its chemical properties and potential relevance in medicinal chemistry and drug development as a scaffold or linker. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods.

Chemical Identity and Properties

4,4'-Oxybis(benzamide), also known as 4,4'-oxydibenzamide, is an aromatic diamide featuring a flexible ether linkage. This structural feature imparts desirable properties to the polymers derived from it.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4,4'-oxybis(benzamide) |

| CAS Number | 2211-87-2 |

| Synonyms | 4,4'-Oxydibenzamide, 4-(4-carbamoylphenoxy)benzamide |

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | >300 °C | Not available |

| Boiling Point | 488.8 °C (Predicted) | Not available |

| Density | 1.39 g/cm³ | Not available |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) | Not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of 4,4'-oxybis(benzamide) involves the amidation of its corresponding dicarboxylic acid or diacyl chloride.

Synthesis from 4,4'-Oxybis(benzoic acid)

A common laboratory-scale synthesis involves the conversion of 4,4'-oxybis(benzoic acid) to the diacyl chloride, followed by reaction with ammonia.

Experimental Protocol:

-

Acid Chloride Formation: 4,4'-Oxybis(benzoic acid) is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), until the reaction is complete (cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 4,4'-oxybis(benzoyl chloride).

-

Amidation: The crude diacyl chloride is dissolved in a suitable anhydrous solvent (e.g., dioxane or tetrahydrofuran) and cooled in an ice bath. A concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring. The reaction is typically exothermic and should be carefully controlled.

-

Isolation and Purification: The resulting white precipitate of 4,4'-oxybis(benzamide) is collected by filtration, washed thoroughly with water to remove ammonium chloride, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material. The product is then dried under vacuum.

Synthesis Workflow

Applications in Polymer Chemistry

The primary application of 4,4'-oxybis(benzamide) is as a monomer in the synthesis of aromatic polyamides (aramids). The ether linkage in the backbone of these polymers provides improved solubility and processability compared to more rigid aramids, without significantly compromising their thermal stability.

Relevance in Drug Development and Medicinal Chemistry

While not a widely recognized pharmacophore itself, the structural motifs present in 4,4'-oxybis(benzamide) are of interest in medicinal chemistry. The diaryl ether core is a common scaffold in many biologically active compounds, and the amide functionalities provide hydrogen bonding capabilities.

Potential as a Scaffold or Linker

The linear, yet flexible, nature of the 4,4'-oxybis(benzamide) backbone makes it a candidate for use as a linker in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs). The amide groups can be further functionalized to attach different pharmacophores.

Analytical Characterization

The identity and purity of 4,4'-oxybis(benzamide) can be confirmed using a variety of analytical techniques.

Table 3: Analytical Methods

| Technique | Expected Results |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7-8 ppm). The amide protons would appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | Carbon signals for the aromatic rings and the carbonyl groups (typically around 165-170 ppm) would be observed. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ether (around 1240 cm⁻¹) would be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ) would be observed. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should match the theoretical values. |

Conclusion

4,4'-Oxybis(benzamide) is a well-characterized molecule with established applications in polymer science. Its synthesis is straightforward, and it possesses a stable and versatile chemical structure. While its direct biological activity is not extensively reported, its structural features suggest potential for its use as a scaffold or linker in the design of new therapeutic agents. Further research into the derivatization and biological evaluation of this compound could open new avenues for its application in drug discovery and development.

The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery

The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions, allowing it to bind to a wide array of biological targets with high affinity and specificity. This has led to the development of numerous blockbuster drugs across diverse therapeutic areas, from oncology and central nervous system disorders to antiemetics and anti-inflammatory agents. This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic applications of benzamide-containing compounds, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

General Synthesis Strategies

The construction of the benzamide core is typically achieved through the robust and well-established amide coupling reaction. The most common approach involves the activation of a carboxylic acid derivative (a benzoic acid) followed by its reaction with a primary or secondary amine.

A generalized workflow for this synthesis is depicted below. The benzoic acid is first activated using a coupling reagent to form a more reactive intermediate (e.g., an O-acylisourea ester with DCC or an active ester with HATU). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and release of a byproduct.

Therapeutic Applications and Mechanisms of Action

The structural simplicity and synthetic accessibility of the benzamide scaffold have enabled its application in targeting a multitude of biological pathways.

Oncology

In cancer therapy, benzamides are integral components of several classes of targeted agents, including kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) inhibitors.

1. Kinase Inhibitors: Many benzamide derivatives act as potent ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By occupying the ATP-binding pocket of the kinase domain, these drugs prevent phosphorylation of downstream substrates, thereby blocking proliferation and survival signals. A prominent example is Entrectinib , an inhibitor of Tropomyosin Receptor Kinases (Trk), ROS1, and ALK, used in treating solid tumors with specific gene fusions.

The diagram below illustrates the mechanism of action where a benzamide-based inhibitor blocks an aberrant Receptor Tyrosine Kinase (RTK) pathway.

2. PARP and HDAC Inhibitors: Benzamide derivatives have also been successfully developed as inhibitors of DNA repair enzymes like PARP and epigenetic modifiers like HDACs. For instance, the benzamide group in PARP inhibitors often mimics the nicotinamide moiety of the NAD+ cofactor, blocking the enzyme's function and leading to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations).

Table 1: Representative Benzamide-Based Anticancer Agents

| Compound | Target(s) | IC50 Value(s) | Therapeutic Class |

| Entrectinib | TrkA/B/C, ROS1, ALK | 1.7, 0.2, 0.1 nM | Kinase Inhibitor |

| Regorafenib | VEGFR, KIT, RET, PDGFR | 4.2, 7, 1.5, 22 nM | Kinase Inhibitor |

| Olaparib | PARP1, PARP2 | 1.5 nM, 5 nM | PARP Inhibitor |

| Entinostat | HDAC1, HDAC3 | 0.13 µM, 0.25 µM | HDAC Inhibitor |

Central Nervous System (CNS) Disorders

The benzamide scaffold is a hallmark of several atypical antipsychotic drugs. These compounds primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, they modulate dopamine neurotransmission, which is believed to be hyperactive in psychosis. Drugs like Sulpiride and Amisulpride are substituted benzamides that show high selectivity for D2/D3 receptors.

The diagram below shows a simplified overview of a dopamine receptor being blocked by a benzamide antagonist.

Table 2: Benzamide-Based Antipsychotics and Receptor Affinities

| Compound | Primary Target(s) | Kᵢ Value (D2 Receptor) | Therapeutic Class |

| Sulpiride | D2, D3 | ~3.2 nM | Atypical Antipsychotic |

| Amisulpride | D2, D3 | ~2.8 nM | Atypical Antipsychotic |

| Remoxipride | D2 | ~3.9 nM | Atypical Antipsychotic |

| Levosulpiride | D2 | ~1.7 nM | Atypical Antipsychotic, Prokinetic |

Key Experimental Protocols

The evaluation of novel benzamide compounds relies on a suite of standardized biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

-

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. An anti-phospho-specific antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this, leading to a loss of signal.

-

Materials:

-

Kinase enzyme (e.g., TrkA)

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Test benzamide compounds (serial dilutions in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

HTRF Detection Buffer

-

Europium (Eu³⁺) cryptate-labeled antibody

-

Streptavidin-XL665

-

384-well low-volume microplates (white)

-

HTRF-compatible plate reader

-

-

Methodology:

-

Compound Plating: Add 2 µL of serially diluted test compound in DMSO to the assay plate. For control wells, add 2 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

-

Kinase/Substrate Addition: Prepare a kinase/substrate mix in assay buffer. Add 10 µL of this mix to each well.

-

Initiation of Reaction: Prepare an ATP solution in assay buffer at a concentration close to its Km for the enzyme. Add 8 µL to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Detection: Prepare the detection mix containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. Add 10 µL of this mix to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Calculate Percent Inhibition: 100 * [1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)].

-

Plot Percent Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test benzamide compounds (serial dilutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

-

-

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate Percent Viability: 100 * (Absorbance_compound / Absorbance_vehicle_control).

-

Plot Percent Viability versus log[Compound Concentration] and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

-

Conclusion

The benzamide scaffold continues to be a highly productive and versatile framework in the design of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. From pioneering antipsychotics to cutting-edge targeted cancer therapies, benzamide-containing compounds have made an indelible impact on medicine. Future research will undoubtedly continue to exploit this privileged structure to address unmet medical needs and explore novel biological targets.

Theoretical Studies on the Electronic Properties of 4-(4-Carbamoylphenoxy)benzamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive guide to the theoretical investigation of the electronic properties of the molecule 4-(4-Carbamoylphenoxy)benzamide. As of the date of this publication, a specific, in-depth theoretical study on the electronic characteristics of this particular compound is not available in the public research domain. However, based on established computational chemistry practices for similar benzamide derivatives, this whitepaper presents the standard methodologies and expected data outputs from such an investigation. The content herein is intended to serve as a foundational guide for researchers undertaking new theoretical studies on this molecule.

Introduction

4-(4-Carbamoylphenoxy)benzamide is a molecule of interest due to its structural relation to other pharmacologically active benzamide derivatives. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties at the molecular level.[1][2][3][4][5] This guide details the typical computational protocols, data presentation, and visualization methods that would be employed in a thorough theoretical analysis of this compound.

Computational Methodology

A robust theoretical study of 4-(4-Carbamoylphenoxy)benzamide would necessitate the use of quantum chemical calculations. The following protocol outlines a standard approach based on methods reported for analogous compounds.[4][5][6]

Geometry Optimization

The initial step involves optimizing the molecular geometry of 4-(4-Carbamoylphenoxy)benzamide. This is typically achieved using Density Functional Theory (DFT) methods.[2][3][4] A common choice of functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][7] The optimization process calculates the lowest energy conformation of the molecule in a vacuum or a simulated solvent environment.

Frequency Calculations